4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Overview
Description
“4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is a chemical compound with the molecular formula C9H10ClNO2S. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2S.ClH/c10-8-5-6-13 (11,12)9-4-2-1-3-7 (8)9;/h1-4,8H,5-6,10H2;1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 233.72 g/mol . It is a powder at room temperature and has a melting point of 250-252 degrees Celsius .Scientific Research Applications
Synthesis Techniques
General Synthesis Methods : A general synthesis method for compounds like 4-amino-6-chloro-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione is described. It involves condensation of 4-hydroxycoumarin derivatives with α,β-unsaturated acids (Merchant & Dike, 1978).
Tautomer Synthesis : The synthesis of tautomers involving derivatives of 4-amino-6-chloro-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione has been explored. These processes involve hydrolysis and methylation steps (Schweiger, 1982).
Chemical Reactivity and Properties
Heterocycle Formation : Research has shown that thiochroman-3,4-diones, closely related to the compound , react with various chemicals to form fused heterocycles (Gabbutt, Hepworth, & Heron, 1994).
Cleavage and Synthesis of Triazines : A study involving the cleavage of related pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide to form 4-amino-1,2,4-triazines highlights the compound's potential in medicinal chemistry and fine organic synthesis (Kobelev et al., 2019).
Potential Pharmaceutical Applications
Platelet Antiaggregating Activity : Some derivatives have shown strong platelet antiaggregating activity, indicating potential medicinal applications in cardiovascular health (Bargagna et al., 1990).
Anticancer Activity : A compound structurally similar to 4-amino-6-chloro-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione has shown promise as an anticancer agent, leading to the synthesis of its major metabolite for further study (Nammalwar et al., 2010).
Advanced Synthesis and Molecular Interactions
Advanced Synthesis Techniques : Novel methodologies for synthesizing related 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, important in pharmaceutical chemistry, have been developed (Osyanin et al., 2014).
Hydrogen Bonding and Tautomerism Studies : Research on hydrogen bonding and tautomerism in acylpyran-diones, closely related to the target compound, provides insights into the molecular interactions and structural dynamics (Hansen, Bolvig, & Kappe, 1995).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZIISFWJVMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039912-70-3 | |
Record name | 4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.